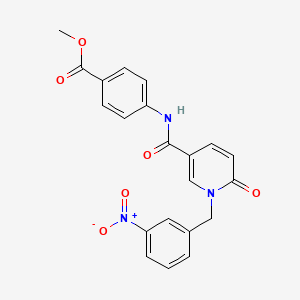
(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a tetrahydronaphthalenyl moiety, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the tetrahydronaphthalenyl group: This step often involves a Friedel-Crafts acylation reaction.
Introduction of the nitrophenyl group: This can be done via nitration of a phenyl precursor.
Formation of the acrylamide linkage: This is typically achieved through a condensation reaction between an amine and an acrylate derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential antimicrobial and anticancer properties.
- May act as a probe in biochemical assays due to its unique structural features.
Industry:
- Potential applications in the development of new materials, such as polymers or dyes.
- Could be used in the design of organic electronic devices due to its conjugated system.
作用機序
The biological activity of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is likely mediated through interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
(E)-3-(3-nitrophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide: Lacks the tetrahydronaphthalenyl group.
(E)-3-(3-nitrophenyl)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide: Contains a methyl-substituted phenyl group instead of the tetrahydronaphthalenyl moiety.
Uniqueness:
- The presence of the tetrahydronaphthalenyl group in (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-19(11-8-14-4-3-7-18(12-14)25(27)28)22-21-24-23-20(29-21)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13H,1-2,5-6H2,(H,22,24,26)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNQSNJTHADNZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)
![2,4-dimethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2815207.png)
![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)
![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)
![4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzamide](/img/structure/B2815213.png)

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
